PASAKBUMIN B
Description
Introduction to Pasakbumin B
This compound (13α-(21)-epoxyeurycomanone) is a quassinoid derivative characterized by a complex polycyclic structure with multiple oxygen-containing functional groups. Its molecular formula, C₂₀H₂₄O₁₀ , and molecular weight of 424.4 g/mol , reflect a high degree of oxygenation typical of quassinoids. As a secondary metabolite of Eurycoma longifolia, it has been extensively studied for its pharmacological potential, particularly in gastrointestinal and infectious disease models .
Taxonomic Origin in Eurycoma longifolia Jack
Eurycoma longifolia, commonly known as Tongkat Ali, is a dioecious tree native to tropical Southeast Asia, including Malaysia, Indonesia, and Thailand . It belongs to the family Simaroubaceae , which is renowned for producing quassinoids—a class of triterpenoid lactones with diverse bioactivities . This compound is predominantly isolated from the plant’s roots, which have been used in traditional medicine for centuries to treat conditions such as fever, malaria, and digestive disorders .
Key Botanical and Phytochemical Attributes
The taxonomic specificity of this compound is underscored by its exclusive association with Eurycoma longifolia, distinguishing it from structurally related quassinoids like eurycomanone (Pasakbumin A) and brusatol .
Historical Context in Traditional Medicine
The ethnopharmacological significance of Eurycoma longifolia dates to pre-colonial times, with its roots used to treat sexual dysfunction, aging, and infectious diseases . While traditional remedies focused on crude plant extracts, modern research has identified this compound as a critical bioactive constituent. Its historical relevance is closely tied to:
- Antiulcer Activity : Traditional use in treating gastrointestinal disorders aligns with this compound’s experimentally validated gastroprotective effects .
- Antimicrobial Properties : Historical applications against fever and infections correlate with its demonstrated efficacy against Mycobacterium tuberculosis and other pathogens .
Comparative Analysis of Traditional and Modern Applications
This alignment underscores the importance of ethnopharmacological knowledge in guiding modern drug discovery .
Classification Within Quassinoid Derivatives
Quassinoids are degraded triterpenes classified into C₁₈, C₁₉, C₂₀, C₂₂, and C₂₅ subclasses based on carbon skeleton diversity . This compound belongs to the C₂₀ quassinoid group, characterized by a picrasane-type core structure with modifications such as lactone rings and epoxide moieties .
Structural Features of this compound
The presence of an α,β-unsaturated ketone in its C-15 side chain is critical for its biological activity, as demonstrated in anti-parasitic and anticancer assays .
Structure
3D Structure
Properties
IUPAC Name |
(1R,4R,5R,6R,7R,8S,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethylspiro[3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-6,2'-oxirane]-9,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c1-7-3-9(21)11(22)16(2)8(7)4-10-17-5-29-19(26,14(16)17)15(25)18(6-28-18)20(17,27)12(23)13(24)30-10/h3,8,10-12,14-15,22-23,25-27H,4-6H2,1-2H3/t8-,10+,11+,12+,14+,15+,16+,17+,18+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCOVNGOINOTNW-DVKMRYHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C6(C4(C(C(=O)O3)O)O)CO6)O)(OC5)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H]([C@@]6([C@@]4([C@@H](C(=O)O3)O)O)CO6)O)(OC5)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxidation of Eurycomanone with m-Chloroperbenzoic Acid
The pivotal step in this compound synthesis involves the epoxidation of eurycomanone (1) using m-chloroperbenzoic acid (m-CPBA). The reaction proceeds under mild conditions to preserve the integrity of the quassinoid skeleton:
- Reagents : Eurycomanone (101 mg), m-CPBA (81 mg, 1.5 equiv), acetonitrile (16 mL).
- Conditions : Stirring at room temperature for 70 hours.
- Work-up : Solvent evaporation under reduced pressure, trituration with diethyl ether, and purification via reversed-phase high-performance liquid chromatography (RP-HPLC) on a Develosil ODS column with methanol-water (3:7 v/v) as the mobile phase.
This procedure yields three products: unreacted eurycomanone (23% recovery), this compound (β-epoxide, 17% yield), and the α-epoxide (55% yield). The stereochemical outcome is governed by the reagent’s approach from the less hindered face of the exo-methylene group, favoring β-epoxide formation despite its minor yield.
Mechanistic Insights into Epoxide Formation
The epoxidation mechanism involves electrophilic oxygen transfer from m-CPBA to the electron-rich double bond of eurycomanone. Studies on analogous epoxysilane systems suggest that steric and electronic factors dictate the preferential formation of the β-epoxide. Anti-periplanar attack by the peracid oxygen on the exo-methylene group leads to a transition state stabilized by hydrogen bonding with adjacent hydroxyl groups, thereby directing β-configuration.
Purification and Characterization of this compound
Chromatographic Separation
Preparative RP-HPLC is indispensable for isolating this compound from its α-epoxide counterpart. Key parameters include:
| Parameter | Specification |
|---|---|
| Column | Develosil ODS (C18 stationary phase) |
| Mobile Phase | Methanol-water (3:7 v/v) |
| Flow Rate | 5 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 22.5 min (this compound) |
This method achieves baseline separation, with this compound eluting as a discrete peak confirmed by mass spectrometry (SI-MS m/z 425 [M+H]+).
Crystallographic and Spectroscopic Validation
This compound’s structure is unambiguously confirmed via X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy:
- XRD Analysis : The β-epoxide configuration is inferred indirectly by comparing the major α-epoxide’s crystal structure (determined via XRD) with this compound’s spectral data. The α-epoxide exhibits a dihedral angle of 112° between the epoxide oxygen and the adjacent hydroxyl group, whereas the β-epoxide’s angle is constrained to 98° due to steric interactions.
- NMR Data : Key distinctions between this compound and its α-epoxide include:
Synthetic Derivatives and Related Compounds
Ailanthone Derivatives
Epoxidation of ailanthone, a structurally related quassinoid from Ailanthus altissima, parallels the synthesis of this compound. However, ailanthone’s α-epoxide exhibits superior antiulcer activity compared to its β-counterpart, highlighting the pharmacological significance of stereochemistry.
Analytical and Physicochemical Properties
This compound’s physicochemical profile is critical for formulation and storage:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₄O₁₀ |
| Molecular Weight | 424.4 g/mol |
| Melting Point | >300°C |
| Specific Rotation | [α]D +30.0° (c 0.1, methanol) |
| Solubility | Soluble in DMSO, sparingly in methanol |
| Storage | 4°C, protected from light |
Stability studies indicate that this compound degrades by <5% over six months when stored in amber vials under argon.
Chemical Reactions Analysis
Types of Chemical Reactions
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Synthesis Reactions : Two or more substances combine to form a new compound. Example: .
-
Decomposition Reactions : A single compound breaks down into two or more simpler substances. Example: .
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Single Replacement Reactions : One element replaces another in a compound. Example: .
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Double Replacement Reactions : Two compounds exchange partners to form two new compounds. Example: .
Chemical Reactions of Similar Compounds
While specific data on Pasakbumin B is not available, compounds like Pasakbumin A have been studied for their biological activities. For instance, Pasakbumin A has been shown to inhibit the growth of Mycobacterium tuberculosis by inducing autophagy in macrophages through the ERK1/2-mediated signaling pathway .
Potential Analysis Framework for this compound
If this compound were to be studied, the analysis might involve:
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Synthesis Methods : Investigating how this compound is synthesized and its chemical structure.
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Biological Activity : Examining its effects on biological systems, such as antimicrobial activity or interaction with cellular pathways.
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Chemical Stability : Studying its stability under different conditions (e.g., temperature, pH).
Data Tables for Chemical Reactions
Scientific Research Applications
Antimicrobial Activity
Pasakbumin B exhibits significant antimicrobial properties, particularly against resistant strains of Plasmodium falciparum, the causative agent of malaria. A systematic review highlighted its efficacy in inhibiting the growth of both chloroquine-sensitive and resistant strains of this parasite, suggesting its potential as a treatment option in areas where resistance to conventional antimalarial drugs is prevalent .
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Activity | Reference |
|---|---|---|
| Plasmodium falciparum | Effective against resistant strains | , |
| Mycobacterium tuberculosis | Potential host-directed therapy | , |
Antiparasitic Effects
In addition to its antimalarial properties, this compound has shown promise against other parasitic infections. Research indicates that compounds from Eurycoma longifolia, including this compound, have demonstrated activity against schistosomes, which are responsible for schistosomiasis. The compound's ability to inhibit the movement and egg-laying of Schistosoma japonicum was noted in studies, although it was less effective than standard treatments like praziquantel .
Anticancer Potential
This compound has been investigated for its cytotoxic effects on various cancer cell lines. Studies have shown that it induces apoptosis in human lung cancer (A549) and breast cancer (MCF-7) cells. The mechanism involves the modulation of apoptotic proteins such as Bcl-2 and Bax, leading to increased cell death in cancerous cells .
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| A549 | 5 | Induction of apoptosis via Bax/Bcl-2 | |
| MCF-7 | 5 | Modulation of apoptotic pathways |
Safety and Toxicity Profile
While exploring the therapeutic potential of this compound, studies have also assessed its safety profile. Acute toxicity studies indicate that it has a favorable safety margin when administered at therapeutic doses . However, further long-term studies are necessary to fully understand its safety in clinical applications.
Mechanism of Action
The mechanism by which the compound exerts its effects depends on its interaction with molecular targets and pathways. For example:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Key Activities :
- Anti-Ulcer Activity : Pasakbumin B demonstrates potent anti-ulcer effects in bioassays, likely due to its modulation of gastric mucosal defenses .
- Antimalarial Activity : It exhibits stronger inhibitory activity against Plasmodium species (IC₅₀ = 0.11–0.28 µg/mL) compared to chloroquine (IC₅₀ = 20.21 µg/mL), suggesting its role in disrupting parasitic protein synthesis .
Comparison with Similar Compounds
Key Activities :
- Antitubercular (Anti-TB): Enhances macrophage autophagy via ERK1/2 and NF-κB pathways, reducing intracellular Mycobacterium tuberculosis (Mtb) growth. Synergizes with rifampicin (RMP) to boost TNF-α and nitric oxide (NO) production .
- Anticancer : Induces apoptosis in HepG2 liver cancer cells by upregulating p53 and Bax while downregulating Bcl-2 .
- Anti-Estrogenic : Inhibits aromatase and phosphodiesterase, promoting spermatogenesis .
Comparison with this compound :
- Structural : Pasakbumin A lacks one oxygen atom compared to this compound, altering its functional group arrangement .
- Functional : While both compounds derive from the same plant, Pasakbumin A is more cytotoxic and targets immune pathways (e.g., autophagy), whereas this compound specializes in anti-ulcer and antimalarial effects .
Pasakbumin D
Molecular Class: Quassinoid (13β,21-Dihydroxyeurycomanone) Source: Eurycoma longifolia Jack.
Key Activity :
Comparison with this compound :
Eurycomalactone and Eurycomanol
Source : Eurycoma longifolia Jack.
Key Activities :
Comparison with this compound :
F16 Fraction
Source : Eurycoma longifolia Jack extract.
Key Activity :
Comparison with this compound :
- Mechanistic: F16 operates via apoptosis pathways, while this compound’s activities are non-apoptotic .
Data Table: Structural and Functional Comparison
Research Findings and Clinical Implications
- This compound’s Unique Niche : Its anti-ulcer activity distinguishes it from other E. longifolia derivatives, which predominantly target infectious diseases or cancer .
- Synergistic Potential: While Pasakbumin A synergizes with RMP for TB treatment , this compound’s antimalarial efficacy could complement artemisinin-based therapies .
- Safety Profile: this compound’s low cytotoxicity supports its development as a safer therapeutic compared to more toxic quassinoids like Pasakbumin A .
Biological Activity
Pasakbumin B is a compound derived from Eurycoma longifolia, a plant known for its traditional medicinal uses in Southeast Asia. This article explores the biological activities of this compound, focusing on its antimicrobial, antimalarial, and cytotoxic properties. The findings are supported by various studies, case analyses, and data tables.
Chemical Structure and Properties
This compound belongs to the class of quassinoids, which are known for their potent biological activities. Its chemical structure contributes to its efficacy in various therapeutic applications.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties, particularly against Plasmodium falciparum, the causative agent of malaria. A systematic review highlighted that this compound showed efficacy against chloroquine-resistant strains of this parasite.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Activity | Reference |
|---|---|---|
| Plasmodium falciparum | IC50 < 3 mg/mL | |
| Mycobacterium tuberculosis | Inhibits growth |
Cytotoxicity
This compound has been shown to possess cytotoxic effects on various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Case Study: Cytotoxic Effects on Cancer Cells
A study investigated the effects of this compound on human cancer cell lines, revealing a dose-dependent increase in apoptosis markers. The results suggest that this compound could be developed into a therapeutic agent for cancer treatment.
Table 2: Cytotoxicity Data of this compound
| Cell Line | Concentration (µM) | Apoptosis Rate (%) | Reference |
|---|---|---|---|
| HeLa (Cervical Cancer) | 10 | 45 | |
| MCF-7 (Breast Cancer) | 20 | 60 |
The biological activity of this compound is attributed to its ability to modulate various signaling pathways. In particular, it activates the ERK1/2 and NF-κB pathways, which are crucial for immune response and apoptosis.
Figure 1: Signaling Pathways Activated by this compound
- ERK1/2 Pathway : Promotes cell survival and proliferation.
- NF-κB Pathway : Regulates immune responses and inflammation.
Q & A
Basic Research Questions
Q. What molecular mechanisms underlie Pasakbumin B’s antimicrobial effects, and how can they be experimentally validated?
- Methodological Answer : Begin with in vitro assays (e.g., MIC determination) to establish baseline efficacy against target pathogens. Use Western blotting or qPCR to quantify expression changes in microbial stress-response proteins (e.g., heat shock proteins, efflux pumps). For host-pathogen interaction studies, employ macrophage infection models (e.g., RAW264.7 cells infected with Mycobacterium tuberculosis H37Rv) and measure cytokine profiles via ELISA to assess immunomodulatory effects . Validate mechanisms using siRNA knockdown or CRISPR-Cas9 to silence candidate pathways (e.g., NF-κB, MAPK) identified in related compounds like Pasakbumin A .
Q. How should researchers design initial in vitro experiments to evaluate this compound’s bioactivity?
- Methodological Answer :
- Dose-Response Curves : Test a logarithmic concentration range (e.g., 0.1–100 μM) to determine IC₅₀ values. Include positive controls (e.g., established antibiotics) and vehicle controls.
- Replication : Use triplicate wells per concentration to ensure statistical power, and repeat experiments across multiple cell lines or microbial strains to assess specificity .
- Data Normalization : Normalize results to baseline viability (e.g., MTT assay) or microbial load (e.g., CFU counts) to minimize batch effects .
Q. What pharmacokinetic properties of this compound should be prioritized in early-stage research?
- Methodological Answer : Focus on solubility, stability, and membrane permeability using:
- HPLC/MS : Quantify compound stability in simulated physiological fluids (e.g., gastric fluid, plasma).
- Caco-2 Assays : Measure intestinal absorption potential.
- Metabolic Profiling : Use liver microsomes to identify major metabolites and assess CYP450 inhibition risks .
Advanced Research Questions
Q. How can researchers assess synergistic effects between this compound and existing antibiotics while minimizing off-target toxicity?
- Methodological Answer :
- Checkerboard Assays : Test combinatorial doses in a grid format to calculate fractional inhibitory concentration indices (FICI). A FICI ≤0.5 indicates synergy .
- Time-Kill Curves : Monitor microbial viability over 24–48 hours at sub-inhibitory concentrations to detect delayed synergy.
- Toxicogenomics : Use RNA-seq to identify host-cell pathways perturbed by combination therapy, comparing results to single-agent treatments .
Q. How should contradictions in this compound’s reported efficacy across studies be systematically resolved?
- Methodological Answer : Conduct a systematic review with PRISMA guidelines to aggregate data from heterogeneous studies. Key steps:
- Variable Stratification : Control for differences in microbial strains, compound purity, and experimental protocols (e.g., incubation time, culture media) .
- Meta-Regression : Statistically adjust for confounding factors (e.g., dosage, solvent used) to isolate this compound’s true effect size .
- In Silico Modeling: Use molecular docking to predict binding affinities to conserved microbial targets, reconciling discrepancies between in vitro and in silico results .
Q. What advanced techniques are recommended to characterize this compound’s interactions with host immune pathways?
- Methodological Answer :
- Single-Cell RNA Sequencing : Resolve immune-cell heterogeneity in response to this compound, identifying rare cell populations with unique transcriptional signatures .
- Phosphoproteomics : Map kinase activation cascades (e.g., ERK1/2, JNK) using mass spectrometry to elucidate signaling dynamics .
- In Vivo Imaging : Utilize bioluminescent reporter mice to track NF-κB activation in real time during infection models .
Methodological Best Practices
- Literature Reviews : Apply SPIDER or PICO frameworks to structure searches and identify gaps (e.g., "Does this compound enhance macrophage autophagy in Gram-negative infections?") .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design transparency and minimize animal cohorts via power analysis .
- Data Reproducibility : Archive raw datasets (e.g., Western blot images, flow cytometry files) in FAIR-aligned repositories, citing these in publications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
